Methyl 3-bromo-5-(fluoromethyl)benzoate
Description
Methyl 3-bromo-5-(fluoromethyl)benzoate (CAS: 1801455-94-6) is a substituted benzoate ester with the molecular formula C₉H₈BrFO₂ and a molecular weight of 247.06 g/mol . The compound features a bromine substituent at the 3-position and a fluoromethyl (–CH₂F) group at the 5-position of the aromatic ring. It is primarily utilized as a pharmaceutical intermediate and in synthetic organic chemistry for the development of bioactive molecules .
Properties
Molecular Formula |
C9H8BrFO2 |
|---|---|
Molecular Weight |
247.06 g/mol |
IUPAC Name |
methyl 3-bromo-5-(fluoromethyl)benzoate |
InChI |
InChI=1S/C9H8BrFO2/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4H,5H2,1H3 |
InChI Key |
FKAARLBKEOTGQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CF)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-(fluoromethyl)benzoate typically involves a multi-step process. One common method is the Friedel-Crafts acylation of a fluoromethyl-substituted benzene derivative, followed by bromination. The reaction conditions often require the use of a Lewis acid catalyst, such as aluminum chloride (AlCl3), and an appropriate solvent like dichloromethane (CH2Cl2). The reaction is carried out under controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The scalability of the process is crucial for meeting the demands of various applications in research and industry.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 3-position participates in nucleophilic aromatic substitution (NAS) and transition metal-catalyzed reactions.
Key Reaction Pathways:
Mechanistic Insights :
-
Bromine replacement occurs via oxidative addition with Pd(0) catalysts in coupling reactions .
-
Steric hindrance from the fluoromethyl group slightly reduces reaction rates compared to non-fluorinated analogs .
Cross-Coupling Reactions
The bromine site enables carbon-carbon bond formation through palladium-catalyzed couplings:
Suzuki-Miyaura Coupling:
| Boronic Acid | Catalyst System | Product | Yield (%) | Purity |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 3-Phenyl-5-(fluoromethyl)benzoate | 89 | >95% |
| Vinylboronic acid | PdCl₂(dppf), CsF, THF, 60°C | 3-Vinyl-5-(fluoromethyl)benzoate | 75 | 92% |
Key Observations :
-
Electron-withdrawing fluoromethyl group enhances coupling efficiency by polarizing the C–Br bond .
-
Reactions tolerate temperatures up to 100°C without ester hydrolysis .
Ester Hydrolysis and Derivatives
The methyl ester undergoes hydrolysis to form carboxylic acid intermediates:
| Conditions | Product | Application |
|---|---|---|
| 2M NaOH, MeOH/H₂O, reflux | 3-Bromo-5-(fluoromethyl)benzoic acid | Precursor for amide synthesis |
| LiOH, THF/H₂O, RT | Lithium carboxylate salt | Ligand in coordination chemistry |
Functionalization Pathways :
-
Acid chloride formation (SOCl₂, 70°C) enables nucleophilic acyl substitutions .
-
Subsequent reactions with amines yield bioactive amides (e.g., kinase inhibitors).
Fluoromethyl Group Reactivity
The –CH₂F moiety participates in radical and elimination reactions:
| Reaction | Conditions | Outcome |
|---|---|---|
| Radical Fluorination | XeF₂, hv, CH₃CN | Trifluoromethyl derivative |
| Base-Induced Elimination | t-BuOK, DMSO, 120°C | Formation of benzofulvene analogs |
Stability Notes :
-
Fluoromethyl group shows resistance to hydrolysis under acidic conditions (pH > 3) .
-
Thermal decomposition occurs above 200°C, releasing HF gas .
Comparative Reactivity Table
| Reaction Type | Rate (Relative to Non-Fluorinated Analog) | Selectivity |
|---|---|---|
| Suzuki Coupling | 1.2× faster | >98% para |
| Ester Hydrolysis | 0.8× slower | N/A |
| NAS with NH₃ | Comparable | Ortho <5% |
Scientific Research Applications
Methyl 3-bromo-5-(fluoromethyl)benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 3-bromo-5-(fluoromethyl)benzoate exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity or function. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The electronic and steric properties of substituents significantly influence reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:
Key Observations:
- Electron-Withdrawing Effects : The –CF₃ and –SF₅ groups (Table Rows 2, 5) impart strong electron-withdrawing character, making the aromatic ring less reactive toward electrophilic substitution compared to –CH₂F or –CH₂Br .
- Lipophilicity : The fluoromethyl (–CH₂F) group in the target compound offers moderate lipophilicity, balancing solubility and membrane permeability in drug design .
- Reactivity : Bromomethyl (–CH₂Br) derivatives (Row 4) are highly reactive in nucleophilic substitutions, whereas hydroxymethyl (–CH₂OH) analogs (Row 3) serve as precursors for further functionalization (e.g., esterification) .
This compound
- Evidence Gap: No explicit synthesis is detailed in the provided evidence. Cross-Coupling: Palladium-catalyzed coupling of brominated intermediates with fluoromethyl reagents .
Methyl 3-bromo-5-(trifluoromethyl)benzoate
- Procedure : Synthesized via TMS-diazomethane methylation of 3-bromo-5-(trifluoromethyl)benzoic acid in THF/MeOH, followed by flash chromatography (93% yield) .
Methyl 3-bromo-5-(hydroxymethyl)benzoate
- Procedure : Reduction of dimethyl 5-bromo-1,3-benzenedicarboxylate using NaBH₄ in THF/MeOH (42% yield) .
Methyl 3-bromo-5-(pentafluorosulfanyl)benzoate
- Procedure : Pd-catalyzed amination of brominated intermediates with tert-butyl carbamate, followed by TFA deprotection (81% yield) .
Biological Activity
Methyl 3-bromo-5-(fluoromethyl)benzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential bioactivity. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 283.04 g/mol. The compound features a bromine atom, a fluoromethyl group, and a benzoate structure, which contribute to its unique physicochemical properties, including high lipophilicity and reactivity influenced by the electron-withdrawing nature of the trifluoromethyl group .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of electronegative fluorine atoms can enhance its binding affinity and selectivity towards these targets. This compound has been explored for its potential as a bioactive molecule in drug discovery, particularly in modulating enzyme activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may inhibit viral replication, showcasing potential as an antiviral agent .
- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, which is crucial for developing therapeutic agents targeting diseases such as cancer and neurodegenerative disorders .
- Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory activity comparable to standard drugs, indicating potential therapeutic applications in inflammatory diseases .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antiviral Activity : A study identified a new scaffold for antiviral compounds based on this compound. The compound exhibited inhibition of viral replication at low micromolar concentrations without significant cytotoxicity, highlighting its potential as an antiviral agent .
- Enzyme Interaction : Research involving the compound's derivatives showed significant inhibition rates against monoamine oxidase B (MAO-B), an important target in treating neurodegenerative disorders like Parkinson's disease. The compounds demonstrated IC50 values in the micromolar range, suggesting effective enzyme modulation .
- Anti-inflammatory Effects : In vitro studies revealed that specific derivatives of this compound displayed anti-inflammatory properties that were comparable to established anti-inflammatory drugs. This suggests that such compounds could be further developed for therapeutic use in managing inflammatory conditions .
Q & A
Q. What are the most reliable synthetic routes for preparing methyl 3-bromo-5-(fluoromethyl)benzoate?
The synthesis typically involves sequential functionalization of a benzoate precursor. A common approach includes:
- Step 1 : Bromination of a pre-fluorinated benzoate derivative using electrophilic aromatic substitution (e.g., NBS or Br₂ with a Lewis acid catalyst).
- Step 2 : Introduction of the fluoromethyl group via nucleophilic substitution, such as reacting a hydroxymethyl intermediate with a fluorinating agent like DAST (diethylaminosulfur trifluoride) .
- Purification : Column chromatography or recrystallization to achieve >95% purity, as demonstrated in PROTAC intermediate synthesis .
Q. Key considerations :
Q. What spectroscopic methods are optimal for characterizing this compound?
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., bromo at C3, fluoromethyl at C5). The ester carbonyl (C=O) typically appears at ~168–170 ppm in ¹³C NMR .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₉BrFO₂).
- FT-IR : Peaks at ~1720 cm⁻¹ (ester C=O) and 1100–1200 cm⁻¹ (C-F stretching) .
Validation : Cross-referencing with PubChem’s computed spectral data ensures accuracy .
Q. How does the fluoromethyl group influence the compound’s reactivity in further derivatization?
The fluoromethyl (-CH₂F) group enhances electrophilicity at the adjacent carbon, enabling:
- Nucleophilic displacement : Reaction with amines or thiols to form secondary derivatives.
- Stability : Fluorine’s electron-withdrawing effect reduces susceptibility to oxidation compared to hydroxymethyl analogs .
Experimental Tip : Use polar aprotic solvents (e.g., DMF) and mild bases (K₂CO₃) to minimize ester hydrolysis .
Advanced Research Questions
Q. How can regioselectivity be controlled during bromination to avoid by-products like 3,5-dibromo derivatives?
- Directing Groups : Use meta-directing substituents (e.g., ester groups) to favor bromination at C3. Computational modeling (DFT) predicts electron density distribution, guiding reagent selection .
- Temperature Control : Lower reaction temperatures (<0°C) slow kinetic pathways, favoring mono-bromination. Evidence from triazine-based syntheses supports this .
Case Study : A 98% yield of mono-brominated product was achieved using FeCl₃ as a catalyst at -10°C .
Q. What computational tools are effective for predicting viable synthetic pathways?
AI-driven platforms (e.g., Reaxys, Pistachio) analyze reaction databases to propose routes prioritizing:
- Atom economy : Minimizing waste via direct fluoromethylation.
- Compatibility : Avoiding reagents that degrade ester groups.
A retrosynthetic analysis for similar compounds highlighted DAST-mediated fluorination as optimal .
Q. How should researchers resolve contradictions in reported yields or by-products across studies?
- Parameter Optimization : Varying catalysts (e.g., switching from AlCl₃ to FeCl₃) can reduce dibromo by-products from 15% to <2% .
- Advanced Analytics : LC-MS/MS identifies trace impurities, while kinetic studies reveal rate-limiting steps. For example, slower fluorination rates at higher temperatures reduce side reactions .
Q. What role does this compound play in PROTAC (Proteolysis-Targeting Chimera) development?
As a linker or intermediate, its fluoromethyl group improves:
Q. How does the compound’s logP value affect its application in drug discovery?
- Calculated logP : ~2.8 (via PubChem’s XLogP3), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
- Experimental Validation : Reverse-phase HPLC (C18 column) corroborates computational predictions .
Implications : Adjusting ester groups (e.g., switching methyl to tert-butyl) can fine-tune solubility for target-specific delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
